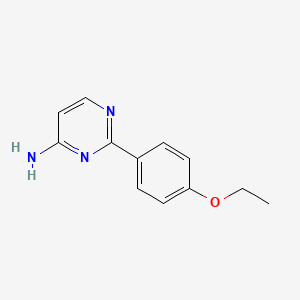
2-(4-Ethoxyphenyl)pyrimidin-4-amine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-(4-Ethoxyphenyl)pyrimidin-4-amine is a heterocyclic compound that features a pyrimidine ring substituted with a 4-ethoxyphenyl group at the 2-position and an amine group at the 4-position
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of 2-(4-Ethoxyphenyl)pyrimidin-4-amine typically involves the reaction of 4-ethoxyaniline with a suitable pyrimidine precursor. One common method includes the cyclization of 4-ethoxyaniline with formamidine acetate under reflux conditions to form the desired pyrimidine ring . The reaction is usually carried out in a polar solvent such as ethanol or methanol, and the product is purified by recrystallization.
Industrial Production Methods: In an industrial setting, the production of this compound can be scaled up using continuous flow reactors to ensure consistent quality and yield. The use of automated systems for reagent addition and temperature control can further enhance the efficiency of the synthesis process.
Análisis De Reacciones Químicas
Types of Reactions: 2-(4-Ethoxyphenyl)pyrimidin-4-amine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using agents such as hydrogen peroxide or potassium permanganate to introduce additional functional groups.
Reduction: Reduction reactions can be performed using reducing agents like sodium borohydride or lithium aluminum hydride to modify the pyrimidine ring.
Substitution: Nucleophilic substitution reactions can be carried out using halogenated reagents to introduce different substituents on the pyrimidine ring.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide in acetic acid at room temperature.
Reduction: Sodium borohydride in methanol at 0°C.
Substitution: Bromine in chloroform at reflux temperature.
Major Products Formed:
Oxidation: Formation of hydroxylated derivatives.
Reduction: Formation of reduced pyrimidine derivatives.
Substitution: Formation of halogenated pyrimidine derivatives.
Aplicaciones Científicas De Investigación
Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.
Industry: Utilized in the development of agrochemicals and other specialty chemicals.
Mecanismo De Acción
The mechanism of action of 2-(4-Ethoxyphenyl)pyrimidin-4-amine involves the inhibition of specific kinases, such as epidermal growth factor receptor kinase and aurora kinase A . By binding to the active sites of these enzymes, the compound prevents their phosphorylation activity, thereby disrupting signaling pathways that promote cell proliferation and survival. This inhibition can lead to the suppression of tumor growth and the induction of apoptosis in cancer cells.
Comparación Con Compuestos Similares
4-Methoxyphenylpyrrolo[2,3-d]pyrimidin-4-amine: Demonstrates dual inhibition of epidermal growth factor receptor kinase and aurora kinase A.
2-Chloro-thieno[2,3-d]pyrimidin-4-amine: Exhibits antimicrobial and antifungal activities.
N,7-Diphenylpyrimido[4,5-d]pyrimidin-4-amines: Shows neuroprotective and antioxidant properties.
Uniqueness: 2-(4-Ethoxyphenyl)pyrimidin-4-amine is unique due to its specific substitution pattern, which imparts distinct biological activities and chemical reactivity. Its ability to inhibit multiple kinases simultaneously makes it a valuable scaffold for the development of multi-targeted therapeutic agents.
Propiedades
Fórmula molecular |
C12H13N3O |
|---|---|
Peso molecular |
215.25 g/mol |
Nombre IUPAC |
2-(4-ethoxyphenyl)pyrimidin-4-amine |
InChI |
InChI=1S/C12H13N3O/c1-2-16-10-5-3-9(4-6-10)12-14-8-7-11(13)15-12/h3-8H,2H2,1H3,(H2,13,14,15) |
Clave InChI |
QXLWYRBDCCEOQH-UHFFFAOYSA-N |
SMILES canónico |
CCOC1=CC=C(C=C1)C2=NC=CC(=N2)N |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



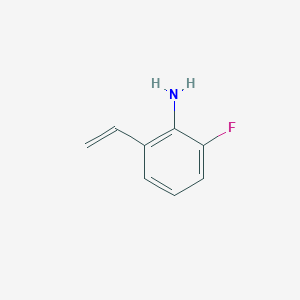
![6-Chloro-2,3-dihydro-2-methyl-1H-pyrrolo[3,4-c]pyridine](/img/structure/B13989407.png)
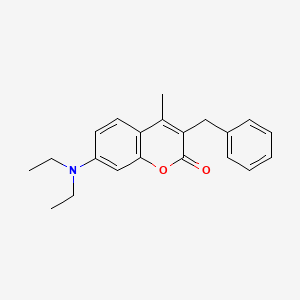

![1-[4-(1-Acetylpyridin-4-ylidene)pyridin-1-yl]ethanone](/img/structure/B13989419.png)
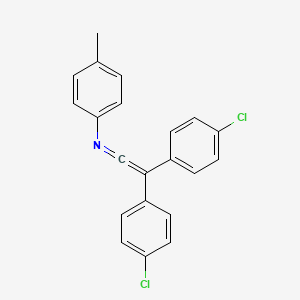
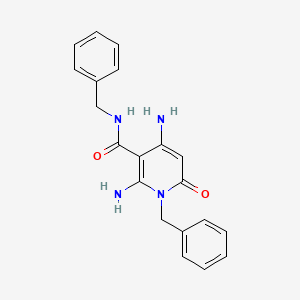
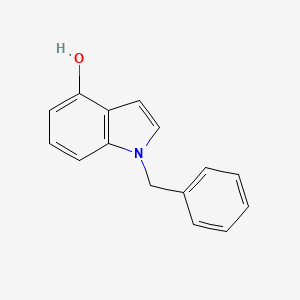
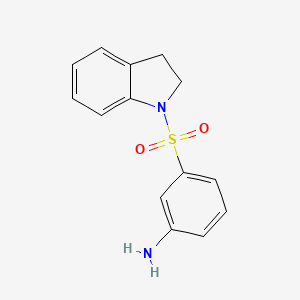

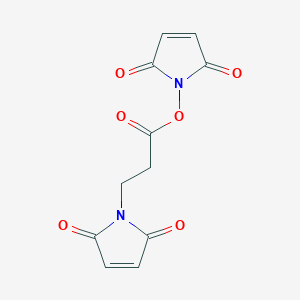

![N-[[dimethoxyphosphoryl(phenyl)methylidene]amino]-4-methylbenzenesulfonamide](/img/structure/B13989465.png)
